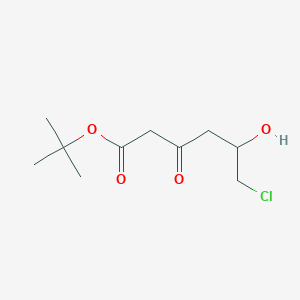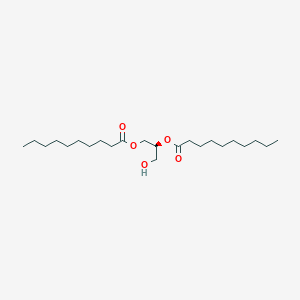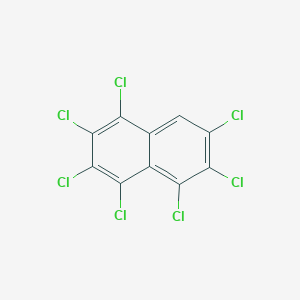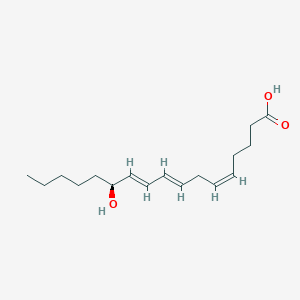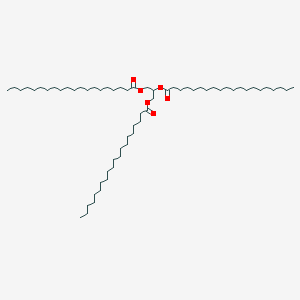
Dach-mgua-pt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyldiamine-9-methylguanine platinum IV is a platinum-based compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a platinum center coordinated with cyclohexyldiamine and 9-methylguanine ligands. The compound’s molecular formula is C18H28Cl2N12O10Pt, and it has a molecular weight of 838.47 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyldiamine-9-methylguanine platinum IV typically involves the reaction of cyclohexyldiamine with 9-methylguanine in the presence of a platinum precursor. The reaction conditions often include a controlled temperature and pH to ensure the proper coordination of the ligands to the platinum center. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of cyclohexyldiamine-9-methylguanine platinum IV may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques for scaling up the production, such as continuous flow reactors and automated purification systems. These methods ensure consistent quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyldiamine-9-methylguanine platinum IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Cyclohexyldiamine-9-methylguanine platinum IV has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, making it a valuable tool in biochemical research.
Medicine: Due to its potential anticancer properties, cyclohexyldiamine-9-methylguanine platinum IV is investigated for its use in chemotherapy. It is believed to interfere with DNA replication in cancer cells, leading to cell death.
Mecanismo De Acción
The mechanism of action of cyclohexyldiamine-9-methylguanine platinum IV involves its interaction with biological targets, primarily DNA. The platinum center forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to form stable complexes with DNA is a key factor in its anticancer activity .
Comparación Con Compuestos Similares
Cyclohexyldiamine-9-methylguanine platinum IV can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, cyclohexyldiamine-9-methylguanine platinum IV is unique due to its specific ligand structure, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
Cisplatin: A widely used chemotherapy drug with a similar DNA-binding mechanism.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based chemotherapy drug with a different spectrum of activity.
Propiedades
Número CAS |
118574-84-8 |
|---|---|
Fórmula molecular |
C18H28Cl2N12O10Pt |
Peso molecular |
838.5 g/mol |
Nombre IUPAC |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
YTGHJMXSBNXVOC-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |
SMILES isomérico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |
SMILES canónico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |
Sinónimos |
cyclohexyldiamine-9-methylguanine platinum IV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



